[1-(1-Adamantylmethyl)propyl]amine hydrochloride
Overview
Description
[1-(1-Adamantylmethyl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C14H25N·HCl. It is known for its unique adamantane structure, which imparts distinct physical and chemical properties. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantylmethyl)propyl]amine hydrochloride typically involves the reaction of adamantylmethyl chloride with propylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Adamantylmethyl)propyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the adamantyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.
Scientific Research Applications
Chemistry: [1-(1-Adamantylmethyl)propyl]amine hydrochloride is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. It is also used in the development of novel pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific molecular pathways. Its adamantane structure is known to enhance the stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [1-(1-Adamantylmethyl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Adamantylamine
- 1-(1-Adamantyl)ethanamine
- 1-(1-Adamantylmethyl)butylamine
Comparison: Compared to similar compounds, [1-(1-Adamantylmethyl)propyl]amine hydrochloride has a unique propylamine side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-13H,2-9,15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYFLGXTEQSGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC12CC3CC(C1)CC(C3)C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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